(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride
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Overview
Description
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bicyclic structure with a nitrogen atom, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride typically involves multiple steps, starting with the preparation of the bicyclic amine and subsequent functionalization with a 4-fluoro-benzyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions involving appropriate precursors.
N-Alkylation: Introduction of the 4-fluoro-benzyl group via N-alkylation reactions using reagents such as 4-fluorobenzyl chloride.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions can be conducted in polar solvents under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- N-Boc-hydroxylamine
Uniqueness
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride is unique due to its bicyclic structure and the presence of a fluorinated benzyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2.2ClH/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17;;/h1-4,12,14,16H,5-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNLSKCWUJQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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